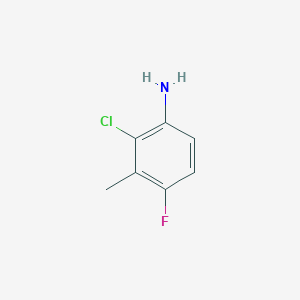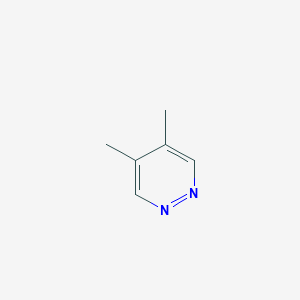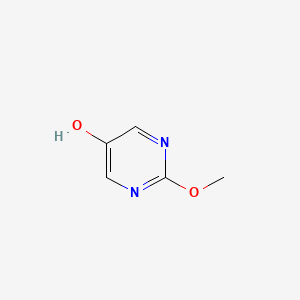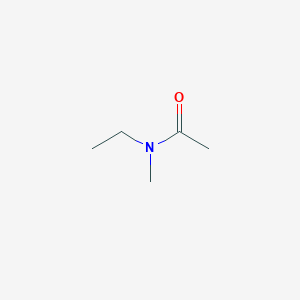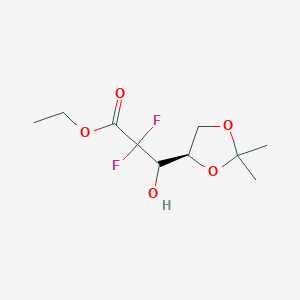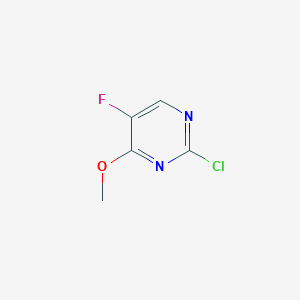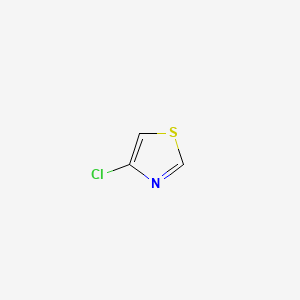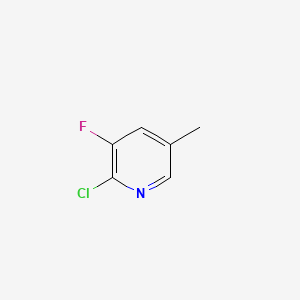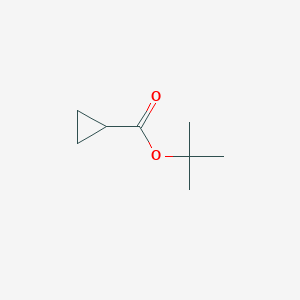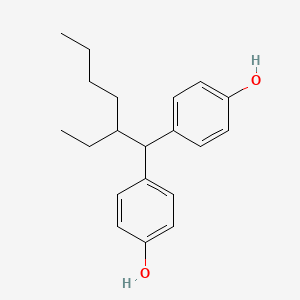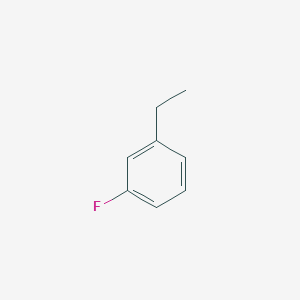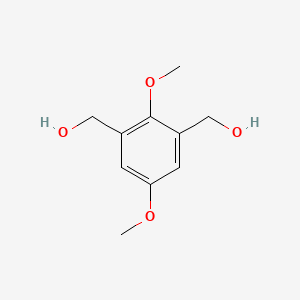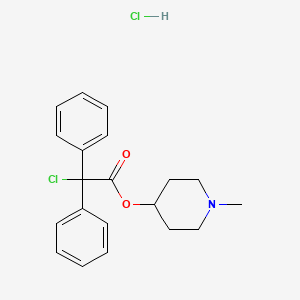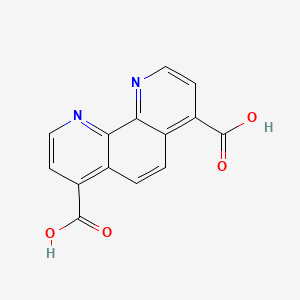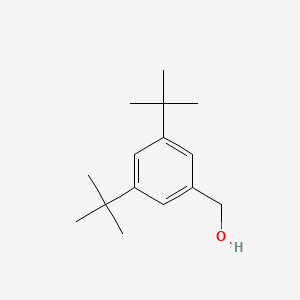
3,5-Di-tert-butylbenzyl Alcohol
概要
説明
3,5-Di-tert-butylbenzyl Alcohol is an organic compound with the molecular formula C15H24O. It is characterized by the presence of two tert-butyl groups attached to a benzyl alcohol moiety. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
科学的研究の応用
3,5-Di-tert-butylbenzyl Alcohol has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzyl Alcohol can be synthesized through several methods. One common approach involves the alkylation of 3,5-di-tert-butylbenzyl chloride with a suitable alcohol under basic conditions. Another method includes the reduction of 3,5-di-tert-butylbenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,5-Di-tert-butylbenzyl Alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2, KMnO4, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and catalysts.
Major Products:
Oxidation: 3,5-di-tert-butylbenzaldehyde.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
作用機序
The mechanism of action of 3,5-Di-tert-butylbenzyl Alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or other oxidized products. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
類似化合物との比較
4-Hydroxy-3,5-di-tert-butylbenzyl Alcohol: Known for its antioxidant properties.
3,5-Di-tert-butylbenzaldehyde: An oxidation product of 3,5-Di-tert-butylbenzyl Alcohol.
Uniqueness: this compound is unique due to its stability and versatility in undergoing various chemical reactions. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other benzyl alcohol derivatives .
特性
IUPAC Name |
(3,5-ditert-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHRNYPVNFGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506016 | |
| Record name | (3,5-Di-tert-butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77387-57-6 | |
| Record name | (3,5-Di-tert-butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydroxy-3,5-di-tert-butylbenzyl alcohol in gas-liquid chromatography?
A: 4-hydroxy-3,5-di-tert-butylbenzyl alcohol shows promise as a combined antioxidant and tail-reducer in packed-column gas-liquid chromatography []. While the exact mechanism of action requires further investigation, its presence likely minimizes oxidative degradation of analytes during the separation process, leading to improved peak shapes and potentially enhanced analytical accuracy.
Q2: Can 3,5-di-tert-butylbenzyl alcohol be catalytically oxidized?
A: Yes, research indicates that this compound can undergo solid-phase catalytic oxidation []. The specific conditions and catalysts employed significantly influence the reaction products and selectivity. Further research into optimizing this catalytic process could uncover valuable synthetic pathways and applications for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
